4-chloro-N-[(E)-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylidene]aniline
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Overview
Description
4-chloro-N-[(E)-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylidene]aniline is a synthetic organic compound characterized by the presence of both imidazole and aniline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(E)-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylidene]aniline typically involves the condensation of 4-chloroaniline with 5-chloro-2-phenyl-1H-imidazole-4-carbaldehyde. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as hydrochloric acid or acetic acid, to facilitate the condensation reaction.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(E)-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylidene]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the imine group to an amine.
Substitution: The chloro groups present in the compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under mild heating.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles like sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-[(E)-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylidene]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4-chloro-N-[(E)-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylidene]aniline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline
- 4-chloro-N-[(E)-(2,4-dichlorophenyl)methylidene]aniline
- 4-chloro-N-[(E)-(2-phenyl-1H-imidazol-4-yl)methylidene]aniline
Uniqueness
4-chloro-N-[(E)-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylidene]aniline is unique due to the presence of both chloro and phenyl groups on the imidazole ring, which can influence its chemical reactivity and biological activity. The specific arrangement of these substituents can lead to distinct interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-(5-chloro-2-phenyl-1H-imidazol-4-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3/c17-12-6-8-13(9-7-12)19-10-14-15(18)21-16(20-14)11-4-2-1-3-5-11/h1-10H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQKFGVGSHYUBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N2)Cl)C=NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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